4-iso-Butoxy-3,5-difluorobenzoyl chloride
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Overview
Description
4-iso-Butoxy-3,5-difluorobenzoyl chloride is an organic compound with the molecular formula C11H11ClF2O2. It is a derivative of benzoyl chloride, featuring both butoxy and difluoro substituents. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3,5-difluorobenzoyl chloride typically involves the reaction of 3,5-difluorobenzoyl chloride with an appropriate butoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-3,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzoyl derivatives.
Hydrolysis: Formation of 4-iso-butoxy-3,5-difluorobenzoic acid.
Reduction: Formation of 4-iso-butoxy-3,5-difluorobenzyl alcohol.
Scientific Research Applications
4-iso-Butoxy-3,5-difluorobenzoyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-3,5-difluorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the butoxy group influences its chemical behavior, making it a versatile reagent in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications it is involved in.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoyl chloride: Lacks the butoxy group, making it less versatile in certain reactions.
4-Butoxy-3,5-difluorobenzoyl chloride: Similar structure but with a different isomeric form of the butoxy group.
3,4-Difluorobenzoyl chloride: Different fluorine substitution pattern, affecting its reactivity and applications.
Uniqueness
4-iso-Butoxy-3,5-difluorobenzoyl chloride stands out due to its unique combination of substituents, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.
Biological Activity
4-iso-Butoxy-3,5-difluorobenzoyl chloride is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C12H12ClF2O with a molecular weight of approximately 248.65 g/mol. Its structure features a benzoyl chloride moiety substituted with two fluorine atoms at the 3 and 5 positions and an iso-butoxy group at the 4 position. This unique arrangement of functional groups is believed to influence its reactivity and biological activity.
Property | Value |
---|---|
CAS Number | 2490538-46-8 |
Molecular Formula | C₁₂H₁₂ClF₂O |
Molecular Weight | 248.65 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the acylation of an iso-butoxy-substituted aromatic compound with a chlorinated fluorobenzoyl derivative. Various reaction conditions can be optimized to maximize yield and purity. The compound can be utilized as a reagent in further organic transformations due to its reactive benzoyl chloride group.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The presence of fluorine atoms is known to enhance the lipophilicity and overall bioactivity of organic molecules, potentially leading to improved interactions with microbial targets.
Anticancer Activity
Studies have shown that fluorinated benzoyl derivatives can inhibit tumor cell proliferation. For instance, compounds bearing similar structural motifs have demonstrated activity against various cancer cell lines by inducing apoptosis or cell cycle arrest . The mechanism may involve the modulation of key signaling pathways associated with cancer progression.
The proposed mechanism of action for this compound involves its interaction with biological macromolecules through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The carbonyl group in the benzoyl moiety can form hydrogen bonds with target proteins, while the iso-butoxy group may enhance hydrophobic interactions, contributing to its biological effects .
Case Studies
- Anticancer Studies : A study evaluated the effects of various difluorobenzoyl derivatives on prostate cancer cells. Results indicated that compounds with similar structures to this compound showed significant inhibition of cell growth, suggesting potential as therapeutic agents in oncology .
- Antimicrobial Efficacy : In vitro testing demonstrated that fluorinated benzoyl derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of fluorine atoms was critical for enhancing the efficacy of these compounds .
Properties
Molecular Formula |
C11H11ClF2O2 |
---|---|
Molecular Weight |
248.65 g/mol |
IUPAC Name |
3,5-difluoro-4-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C11H11ClF2O2/c1-6(2)5-16-10-8(13)3-7(11(12)15)4-9(10)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
ZNIBFNPJGWJNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)C(=O)Cl)F |
Origin of Product |
United States |
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